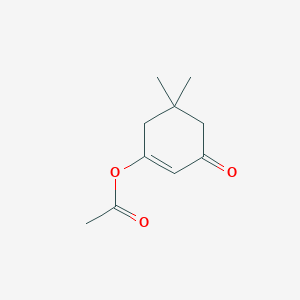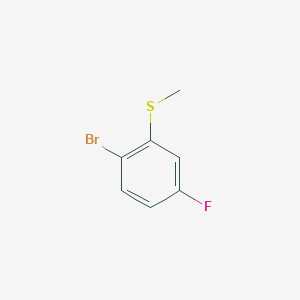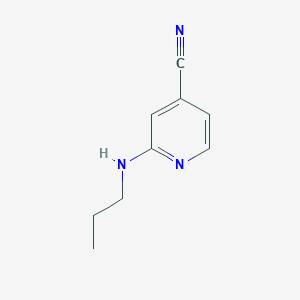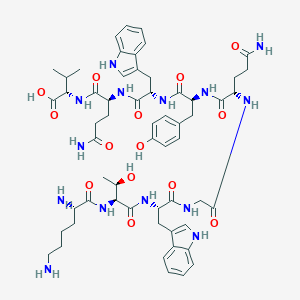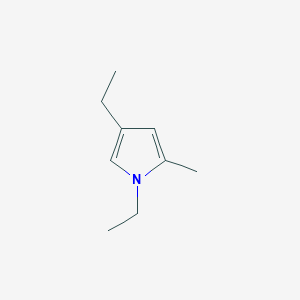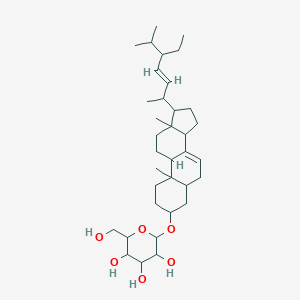
3-(6-Chloropyridin-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Chloropyridin-3-yl)pyridine is a heterocyclic organic compound that belongs to the class of chloropyridines It is characterized by the presence of two pyridine rings, one of which is substituted with a chlorine atom at the second position and another pyridine ring attached at the fifth position of the first ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloropyridin-3-yl)pyridine can be achieved through several methods. One common approach involves the chlorination of pyridine derivatives. For instance, the reaction of 3-chloropyridine with 2-chloropyridine under controlled conditions can yield this compound. Another method involves the use of pyridine-N-oxides, which can be chlorinated to produce the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chlorination processes. These processes are optimized to ensure high yields and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Chloropyridin-3-yl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form pyridine-N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives with altered electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine-N-oxides, and reduced pyridine derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
3-(6-Chloropyridin-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials
Wirkmechanismus
The mechanism of action of 3-(6-Chloropyridin-3-yl)pyridine involves its interaction with specific molecular targets. The chlorine atom and the pyridine rings play crucial roles in binding to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The compound can inhibit certain enzymes or activate specific receptors, thereby influencing cellular pathways and physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: This compound has a similar structure but with an additional chloromethyl group.
2-Chloromethylpyridine: This compound is an isomer with the chloromethyl group at the second position.
Uniqueness
3-(6-Chloropyridin-3-yl)pyridine is unique due to its dual pyridine ring structure, which imparts distinct electronic and steric properties.
Eigenschaften
CAS-Nummer |
101001-97-2 |
|---|---|
Molekularformel |
C10H7ClN2 |
Molekulargewicht |
190.63 g/mol |
IUPAC-Name |
2-chloro-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H7ClN2/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8/h1-7H |
InChI-Schlüssel |
YCGSHYGAGAYBMU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2)Cl |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2)Cl |
Synonyme |
3-(6-chloropyridin-3-yl)pyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



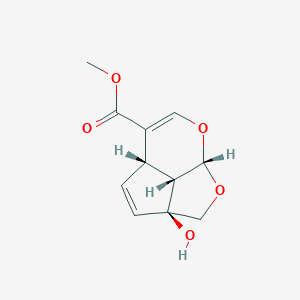
![Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B174212.png)

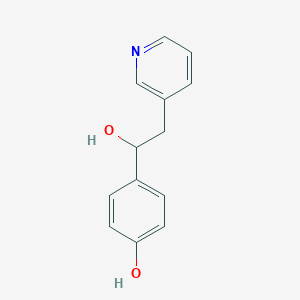
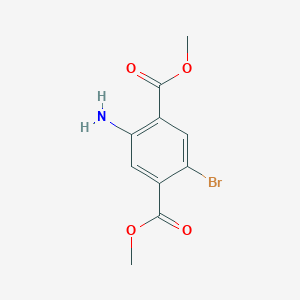
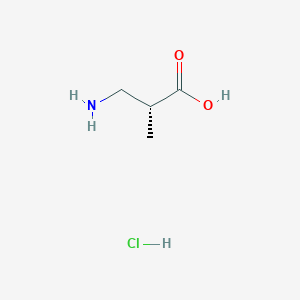
![2-[(2R)-butan-2-yl]aniline](/img/structure/B174226.png)
